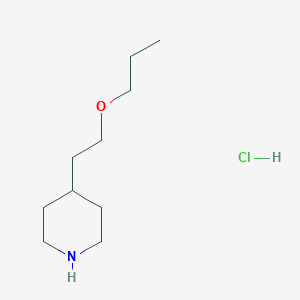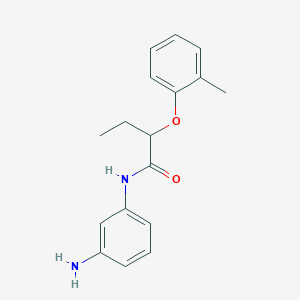
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiulcer Agents
- N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide derivatives show potential as antiulcer agents. Research by Ueda et al. (1991) focused on synthesizing compounds with gastric acid antisecretory activity, showing promise in this area. These compounds demonstrated efficacy against histamine-induced gastric acid secretion in rats, indicating their potential therapeutic value in treating ulcers (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Antifungal Activities
- Lee et al. (1999) investigated N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides for their antifungal properties. These compounds showed effective activity against various fungi, including Pyricularia oryzae and Erysiphe graminis. The study highlights the potential use of these compounds in developing new antifungal agents (Lee, Kim, Cheong, & Chung, 1999).
Matrix Metalloproteinase (MMP) Inhibitors
- Wagner et al. (2007) explored fluorinated derivatives of broad-spectrum MMP inhibitors for potential use in imaging matrix metalloproteinases (MMPs) with positron emission tomography (PET). This research indicates the application of these compounds in molecular imaging, particularly in identifying pathological processes where MMPs are upregulated (Wagner, Breyholz, Law, Faust, Höltke, Schröer, Haufe, Levkau, Schober, Schäfers, & Kopka, 2007).
Aromatase Inhibitors
- Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, related to N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide, demonstrated their effectiveness as aromatase inhibitors. This study by Hartmann and Batzl (1986) suggests their potential in treating hormone-dependent breast cancer, showcasing their role in inhibiting estrogen biosynthesis (Hartmann & Batzl, 1986).
Dipeptidyl Peptidase IV Inhibitors
- Nitta et al. (2012) studied novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as dipeptidyl peptidase IV inhibitors. These compounds showed promising activity in reducing blood glucose levels, suggesting their potential application in treating type 2 diabetes (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-7-12(16)2)17(20)19-14-9-6-8-13(18)11-14/h4-11,15H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKLYOLTFOTWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(2-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



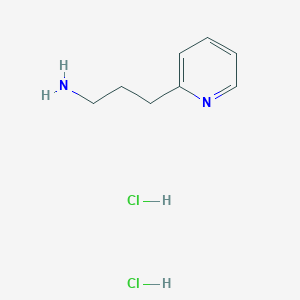
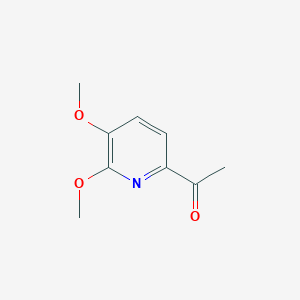
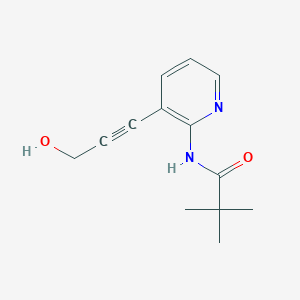
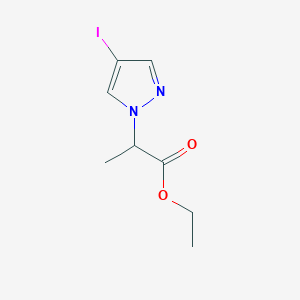
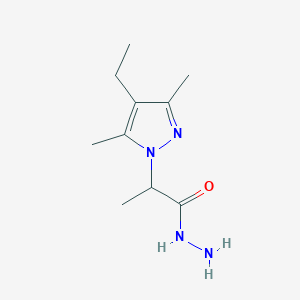
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)
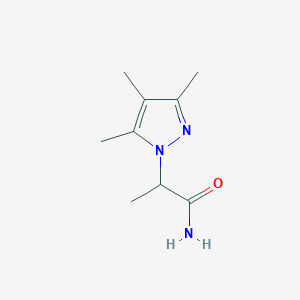
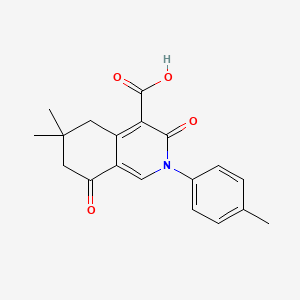
![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)
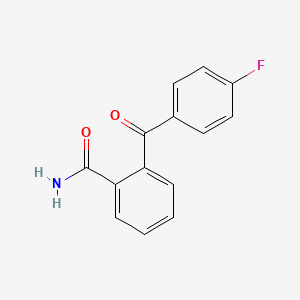
![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)
